

"Antibacterial agent 35" cytotoxicity and selectivity profile

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Compound of Interest		
Compound Name:	Antibacterial agent 35	
Cat. No.:	B13921499	Get Quote

An in-depth analysis of various compounds designated as "**Antibacterial Agent 35**" reveals that this is not a single, universally recognized agent, but rather a common designation for novel compounds in different research studies. This guide provides a detailed technical overview of the cytotoxicity and selectivity profiles of several distinct chemical entities, each referred to as "compound 35" in the cited literature.

Aryl Isonitrile Compound 35

An aryl isonitrile compound, identified as compound 35, has demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.[1]

Quantitative Data

Table 1: Antibacterial Activity of Aryl Isonitrile Compound 35 against S. aureus Strains[1]



Bacterial Strain	МІС (µМ)	MBC (μM)
MRSA NRS123 (USA400)	4	>64
MRSA NRS384 (USA300)	4	>64
MRSA NRS79 (USA500)	4	>64
MRSA NRS1	4	>64
MRSA NRS100	4	>64
MRSA NRS119	2	64
MSSA NRS126	2	>64
MSSA ATCC 29213	4	>64

Table 2: Cytotoxicity of Aryl Isonitrile Compound 35[1]

Cell Line	Concentration (µM)	Cell Viability (%)
Human Keratinocytes (HaCaT)	64	~100
Human Keratinocytes (HaCaT)	128	~100

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of compound 35 were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well plates. Bacterial strains were grown to the midlogarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay: Following the MIC determination, a 10 μ L aliquot from each well showing no visible growth was plated on tryptic soy agar (TSA). The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a \geq 99.9% reduction in the initial bacterial inoculum.

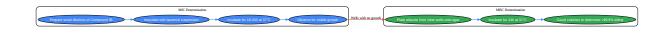


Cytotoxicity Assay (MTS Assay): Human keratinocyte (HaCaT) cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with compound 35 at concentrations of 64 μ M and 128 μ M for 24 hours. Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance was measured at 490 nm, and the percent viability was calculated relative to the DMSO control.[1]

Mechanism of Action

The study indicates that aryl isonitrile compound 35 is bacteriostatic, as the MBC values were significantly higher than the MIC values.[1] A time-kill assay confirmed this, showing no reduction in MRSA CFU over 24 hours at 4x MIC.[1] The precise molecular target was not elucidated in the provided reference.

Visualizations



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Caption: Workflow for MIC and MBC determination.

Para-adenine Substituted Pleuromutilin Conjugate 35

This compound is a novel pleuromutilin conjugate that has shown potent activity against MRSA.[2]

Quantitative Data

Table 3: Antibacterial Activity of Pleuromutilin Conjugate 35[2]



Bacterial Strain	MIC (μg/mL)	MBC (μg/mL)
MRSA USA300	0.03	0.12

Table 4: Cytotoxicity of Pleuromutilin Conjugate 35[2]

Cell Line	Cytotoxicity
Four mammalian cell lines	No cytotoxicity observed

(Note: The specific cell lines and concentrations tested for cytotoxicity were not detailed in the provided search result abstract.)

Experimental Protocols

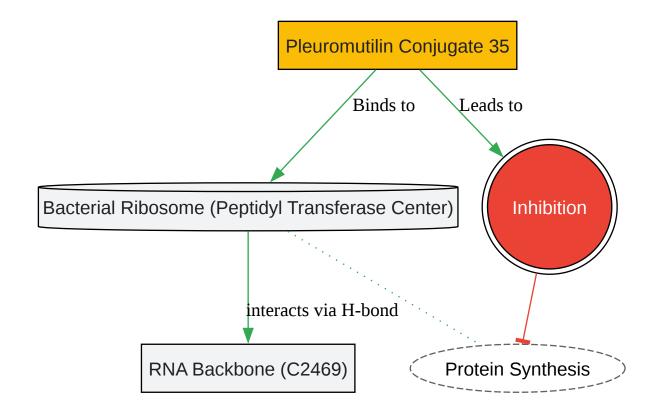
Antibacterial Susceptibility Assay: The in vitro susceptibility assay for MRSA USA300 was performed to determine the MIC and MBC values.[2] The exact methodology (e.g., broth microdilution) is implied but not explicitly detailed in the abstract.

Mechanism of Action

A molecular model suggests that the 6-amino group of the adenine moiety is crucial for the compound's high potency, likely through hydrogen bonding with the RNA backbone of C2469 in the bacterial ribosome.[2]

Visualizations





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Caption: Proposed mechanism of action for Compound 35.

Nitrofuranyl-Pyrazolopyrimidine Hybrid Conjugate 35

This hybrid compound has demonstrated notable activity against both S. aureus and MRSA.[3]

Quantitative Data

Table 5: Antibacterial Activity of Nitrofuranyl-Pyrazolopyrimidine Hybrid 35[3]

Bacterial Strain	Activity
S. aureus ATCC 29213	Remarkable
MRSA ATCC 15187	Remarkable

(Note: Specific MIC/MBC values were not provided in the abstract.)



Table 6: Cytotoxicity of Nitrofuranyl—Pyrazolopyrimidine Hybrid 35[3]

Cell Line	Concentration (µg/mL)	Cytotoxicity
HepG2	Up to 50	No cytotoxic effect

Experimental Protocols

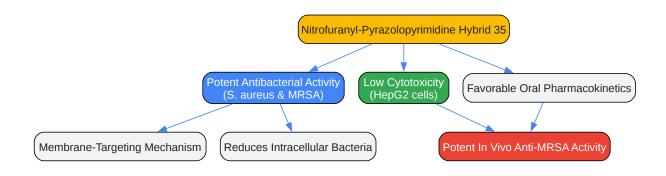
In Vitro Antibacterial Activity: The antibacterial activity was evaluated against S. aureus ATCC 29213 and MRSA ATCC 15187 isolates.[3]

Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compound was assessed on HepG2 cell lines using the MTT assay.[3]

Mechanism of Action

Mechanistic studies suggest that this compound targets the bacterial membrane.[3] It has also been shown to reduce the bacterial load in an intracellular model.[3]

Visualizations



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Caption: Profile of Nitrofuranyl-Pyrazolopyrimidine 35.

Chloropyrazine-Tethered Pyrimidine Derivative 35



This compound, containing a 2"-pyridinyl ring, was primarily evaluated for its antiproliferative activity but also as part of a broader antimicrobial screening.[4]

Quantitative Data

Table 7: Antiproliferative Activity of Pyrimidine Derivative 35[4]

Cell Line	IC50 (μg/mL)
Prostate Cancer (DU-145)	5 ± 1

Table 8: Cytotoxicity of Pyrimidine Derivative 35[4]

Cell Line	IC50 (μg/mL)
Normal Human Liver (LO2)	> 40

Experimental Protocols

Antiproliferative Activity Assay: The antiproliferative activity was evaluated against the DU-145 prostate cancer cell line. The IC50 value was determined, though the specific assay (e.g., MTT, SRB) is not mentioned in the abstract.[4]

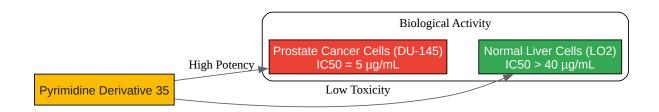
Cytotoxicity Assay: The cytotoxicity was assessed against the LO2 normal human liver cell line to determine the selectivity of the compound for cancer cells.[4]

Mechanism of Action

Molecular docking studies suggest that compound 35 has a good binding affinity for dihydrofolate reductase (DHFR), indicating this as a potential target for its antiproliferative effects.[4]

Visualizations





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Caption: Cytotoxicity selectivity of Pyrimidine Derivative 35.

Nigritanine (Compound 35)

Nigritanine, a β -carboline heterodimer alkaloid, was identified as compound 35 in a screening of natural products and characterized for its antistaphylococcal activity.[5]

Quantitative Data

Table 9: Antibacterial Activity of Nigritanine[5]

Bacterial Strain	MIC (μM)
S. aureus (reference and clinical isolates)	128

Table 10: Cytotoxicity of Nigritanine[5]

Cell Type	Toxicity
Mammalian red blood cells	Not toxic
Human keratinocytes	Not toxic

(Note: Specific concentrations and viability percentages for cytotoxicity were not provided in the abstract.)

Experimental Protocols



Antimicrobial Activity: The antimicrobial activity of nigritanine was evaluated against a reference strain and three clinical isolates of S. aureus to determine the MIC.[5]

Cytotoxicity Evaluation: The potential cytotoxicity was assessed at both short and long term against mammalian red blood cells and human keratinocytes, respectively.[5]

Mechanism of Action

The specific mechanism of action for nigritanine was not detailed in the provided search result abstract.

This guide highlights the importance of precise chemical identification beyond general labels like "compound 35." Each of these agents represents a distinct starting point for further drug development, with unique profiles of activity and safety. Researchers and drug development professionals should refer to the specific cited literature for more comprehensive data and context.

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